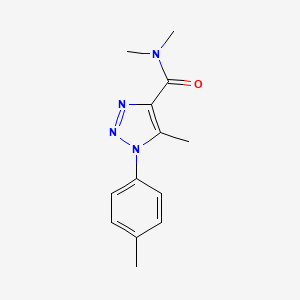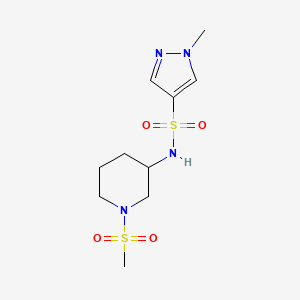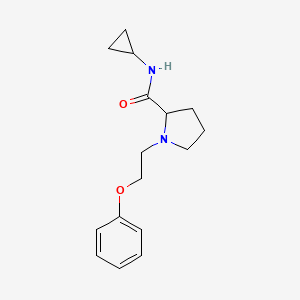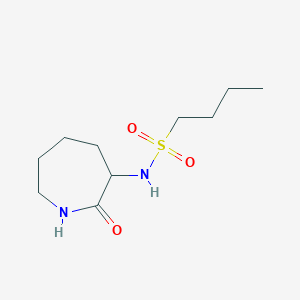![molecular formula C15H23NO3S B7530856 N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is a chemical compound that belongs to the class of cyclohexylamines. It is commonly known as Methoxetamine or MXE. The compound was first synthesized in 2010 by a team of researchers at Pfizer. Since then, it has gained popularity among the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in a decrease in the activity of glutamate, which is a neurotransmitter that is involved in various functions, including learning, memory, and pain perception.
Biochemical and Physiological Effects:
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter that is involved in the reward pathway in the brain. Additionally, it has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in various functions, including mood regulation and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential to produce results that are similar to those produced by other NMDA receptor antagonists, such as ketamine. Additionally, it has been shown to have a longer duration of action compared to other NMDA receptor antagonists. However, one of the limitations of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide. One direction is to study its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, research is needed to develop safer and more effective NMDA receptor antagonists that can be used in various research settings.
Synthesemethoden
The synthesis of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide involves several steps. The first step is the reaction between 3-methoxyphenylacetonitrile and cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. The second step involves the reaction of the formed alcohol with paraformaldehyde and hydrogen chloride to form N-(3-methoxyphenyl)-N-cyclohexylformamide. The final step involves the reaction of the formed formamide with methanesulfonyl chloride to form N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, it has been studied for its potential use in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-8-6-13(7-9-14)15(10-4-3-5-11-15)12-16-20(2,17)18/h6-9,16H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNLBAVVQHWAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)




![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)

